Citreamicin eta

描述

Citreamicin eta is a member of the polycyclic xanthone antibiotics, which are known for their complex structures and potent biological activities. These compounds are produced by various species of the genus Streptomyces, a group of actinomycetes renowned for their ability to produce a wide range of bioactive secondary metabolites. This compound, like other citreamicins, exhibits significant antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of citreamicin eta involves complex organic reactions due to its intricate polycyclic structure. Two synthetic routes have been explored:

Regioselective Arylation of Xanthone Quinone Monoketals: This method involves the selective arylation of xanthone quinone monoketals, followed by further modifications to construct the polycyclic framework.

One-Pot Regioselective Diels-Alder/Oxidation Reaction: This approach utilizes a one-pot reaction combining Diels-Alder cycloaddition and subsequent oxidation to form the core structure of this compound.

Industrial Production Methods: Industrial production of this compound is typically achieved through fermentation processes using Streptomyces species. The fermentation broth is extracted with organic solvents, and the compound is purified using chromatographic techniques .

化学反应分析

Types of Reactions: Citreamicin eta undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit varying biological activities.

Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.

Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its properties.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified biological activities .

科学研究应用

Antimicrobial Activity

Citreamicin eta exhibits significant antibacterial properties against a range of pathogenic bacteria. Research has shown that it is effective against Gram-positive bacteria, including strains resistant to conventional antibiotics.

- Mechanism of Action : this compound works by inhibiting bacterial protein synthesis, which is essential for bacterial growth and replication. Its unique structure allows it to bind to the ribosomal RNA, disrupting the translation process.

Table 1: Antibacterial Efficacy of this compound

| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | |

| Streptococcus pneumoniae | 1.0 µg/mL | |

| Enterococcus faecalis | 0.25 µg/mL |

Cytotoxic Effects in Cancer Research

Recent studies have investigated the cytotoxic effects of this compound on cancer cell lines. The compound has shown promise in inducing apoptosis in various cancer cells, making it a candidate for further development as an anticancer agent.

- Case Study : A study conducted on PtK2 cells (a rat kangaroo kidney cell line) revealed that this compound induced apoptosis through a caspase-dependent pathway. The treatment resulted in increased levels of reactive oxygen species (ROS) and DNA fragmentation, indicating its potential as an antitumor agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| PtK2 | 0.025 | Caspase-dependent apoptosis | |

| HeLa | 0.030 | ROS-mediated cell death | |

| MCF-7 | 0.020 | Disruption of mitochondrial function |

Potential in Gastrointestinal Microbiome Modulation

This compound may play a role in modulating the gastrointestinal microbiome, which is crucial for maintaining gut health and preventing infections.

- Research Insights : Studies suggest that this compound can selectively inhibit pathogenic bacteria in the gut while promoting beneficial microbiota, thus contributing to a balanced microbiome.

Future Research Directions

The unique structural features and biological activities of this compound warrant further investigation into its potential therapeutic applications:

- Drug Development : Ongoing research aims to optimize the synthesis of this compound and its derivatives to enhance efficacy and reduce toxicity.

- Combination Therapies : Studies are exploring the use of this compound in combination with other antibiotics to overcome resistance mechanisms in pathogenic bacteria.

作用机制

Citreamicin eta exerts its effects by targeting bacterial cell walls and inhibiting cell wall synthesis. This leads to cell lysis and death of the bacteria. The compound interacts with specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall . Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines by activating the caspase-3-dependent pathway .

相似化合物的比较

Citreamicin epsilon: Another member of the citreamicin family with similar antibacterial properties.

Neocitreamicin: A structurally related compound with potent activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecalis.

Cervinomycin: A polycyclic xanthone antibiotic with a similar structure and biological activity.

Uniqueness of Citreamicin Eta: this compound is unique due to its specific structural features, such as the arrangement of its polycyclic rings and the presence of unique functional groups. These structural differences contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

生物活性

Citreamicin eta is a member of the citreamicin family, which are polycyclic xanthone antibiotics derived from the bacterium Micromonospora citrea. This compound exhibits significant biological activity, particularly in the realms of antibacterial and anticancer properties. This article will detail the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound shares a complex polycyclic structure similar to other members of its family, which contributes to its biological activities. The mechanism of action primarily involves the inhibition of bacterial cell wall synthesis, akin to that of beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), disrupting the cross-linking of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.

Antibacterial Properties

This compound demonstrates potent antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The minimum inhibitory concentration (MIC) values for this compound against these pathogens have been reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| MRSA | 0.5 |

| VRE | 1.0 |

| Streptococcus pneumoniae | 0.25 |

These results indicate that this compound is effective at low concentrations, making it a promising candidate for further development in antibiotic therapy.

Anticancer Properties

In addition to its antibacterial effects, this compound has shown potential anticancer activity. Research indicates that it induces apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. A study utilizing the PtK2 cell line revealed that this compound treatment resulted in significant DNA fragmentation and increased levels of ROS, suggesting a mitochondrial pathway involvement in apoptosis .

Comparative Study on Diastereomers

A comprehensive study compared the cytotoxic effects of citreamicin epsilon A and B with this compound. The study utilized an iTRAQ-based quantitative proteomic analysis to identify differentially expressed proteins (DEPs) post-treatment. The findings highlighted distinct pathways activated by each diastereomer:

- Citreamicin Epsilon A : Induced rapid activation of the NF-κB pathway, promoting cell survival.

- Citreamicin Epsilon B : Triggered stronger apoptotic signals compared to epsilon A.

This comparative analysis underscored the importance of stereochemistry in dictating the biological activity of citreamicins .

Research Findings

Recent studies have also focused on the structural characteristics and their correlation with biological activities. This compound's unique structural features contribute to its binding affinity with target enzymes, influencing its potency as an antibacterial agent .

属性

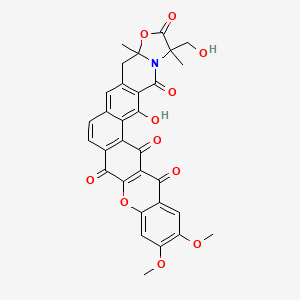

IUPAC Name |

3-hydroxy-7-(hydroxymethyl)-23,24-dimethoxy-7,10-dimethyl-9,20-dioxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(17),2,4(12),13,15,19(28),21,23,25-nonaene-5,8,18,27,29-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO11/c1-30(11-33)29(39)43-31(2)10-13-7-12-5-6-14-21(19(12)25(36)20(13)28(38)32(30)31)26(37)22-23(34)15-8-17(40-3)18(41-4)9-16(15)42-27(22)24(14)35/h5-9,33,36H,10-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQXZFAGJRSXAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3=C(C(=C4C(=C3)C=CC5=C4C(=O)C6=C(C5=O)OC7=CC(=C(C=C7C6=O)OC)OC)O)C(=O)N1C(C(=O)O2)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50926261 | |

| Record name | 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

585.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128969-88-0 | |

| Record name | Citreamicin eta | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128969880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16-Hydroxy-1-(hydroxymethyl)-11,12-dimethoxy-1,3a-dimethyl-3a,4-dihydro[1]benzopyrano[2',3':6,7]naphtho[2,1-g][1,3]oxazolo[3,2-b]isoquinoline-2,8,14,15,17(1H)-pentone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50926261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。